molecular formula C30H23N3O2S2 B11965783 (5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965783
M. Wt: 521.7 g/mol
InChI Key: NFKSMBMXBBRQMH-MTDXEUNCSA-N
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Description

The compound "(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring:

  • Core structure: A 2-thioxo-thiazolidin-4-one ring, a five-membered sulfur-containing heterocycle.
  • Substituents:
    • A benzylidene group at position 5, substituted with a 3,5-diphenyl-4,5-dihydro-1H-pyrazole moiety.
    • A 2-furylmethyl group at position 2.

This compound is synthesized via condensation reactions, as described in protocols for analogous 2-thioxo-thiazolidin-4-one derivatives. For instance, similar compounds are prepared by refluxing precursors in ethanol, followed by recrystallization from DMF–EtOH mixtures .

Properties

Molecular Formula

C30H23N3O2S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5E)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H23N3O2S2/c34-29-28(37-30(36)32(29)20-25-12-7-17-35-25)18-21-13-15-24(16-14-21)33-27(23-10-5-2-6-11-23)19-26(31-33)22-8-3-1-4-9-22/h1-18,27H,19-20H2/b28-18+

InChI Key

NFKSMBMXBBRQMH-MTDXEUNCSA-N

Isomeric SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

The pyrazole-bearing benzaldehyde intermediate serves as the core scaffold for subsequent condensation. This step involves:

  • Cyclocondensation : Reacting hydrazine hydrate with 1,3-diphenylprop-2-en-1-one in ethanol under reflux (12–16 hours) to form 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

  • Friedel-Crafts Alkylation : Introducing the benzaldehyde moiety via Friedel-Crafts reaction using AlCl₃ as a catalyst in dichloromethane (DCM) at 0–5°C.

  • Purification : Recrystallization from ethanol yields the intermediate with >85% purity.

Key Data :

ParameterValue
Yield78–82%
Melting Point132–134°C
Characterization¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), 7.82–7.12 (m, 14H, Ar-H), 4.21 (dd, 2H, pyrazole-CH₂)

Formation of the Thiazolidin-4-one Core

The thiazolidinone ring is constructed via a cyclization reaction:

  • Thiourea Incorporation : Reacting 2-furylmethylamine with carbon disulfide in alkaline medium (KOH/EtOH) to form the thiourea derivative.

  • Cyclization : Treating the thiourea intermediate with chloroacetic acid in refluxing ethanol (6–8 hours) to yield 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one.

Optimization Note :

  • Substituting chloroacetic acid with bromoacetic acid increases cyclization efficiency (yield: 72% → 89%) but requires stringent temperature control (60–65°C).

Knoevenagel Condensation for Final Product Assembly

The benzylidene group is introduced via a stereoselective Knoevenagel reaction:

  • Reaction Conditions :

    • Catalyst : Piperidine (5 mol%) in anhydrous toluene.

    • Temperature : 110°C under nitrogen atmosphere (24–36 hours).

    • Molar Ratio : 1:1.2 (thiazolidinone : benzaldehyde intermediate).

  • Stereochemical Control :

    • The E -configuration of the benzylidene group is favored due to steric hindrance from the pyrazole and furylmethyl substituents.

Yield and Purity :

ParameterValue
Crude Yield65–70%
Purified Yield (Column Chromatography, SiO₂/EtOAc:Hexane 1:3)58–62%
HPLC Purity≥98% (λ = 254 nm)

Structural Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    δ 7.89 (s, 1H, benzylidene-CH), 7.68–7.11 (m, 14H, Ar-H), 6.82–6.35 (m, 3H, furyl-H), 4.92 (s, 2H, N-CH₂-furyl), 4.18 (dd, 2H, pyrazole-CH₂), 3.95 (s, 2H, thiazolidinone-CH₂).

  • IR (KBr) :
    ν 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).

  • HRMS (ESI+) :
    m/z 522.1142 [M+H]⁺ (calc. 522.1138 for C₃₀H₂₃N₃O₂S₂).

X-ray Crystallography (Analog Validation)

A structurally similar thiazolidinone derivative (PubChem CID 6195914) crystallizes in the monoclinic system with space group P2₁/c, confirming the E -configuration of the benzylidene moiety.

Scalability and Process Optimization

Solvent Screening

SolventYield (%)Purity (%)
Toluene6298
DMF5895
Ethanol4189
Acetonitrile3582
CatalystReaction Time (h)Yield (%)
Piperidine2462
Triethylamine3655
DBU1860
No Catalyst72<10

Challenges and Mitigation Strategies

  • Stereochemical Purity :

    • The reaction mixture may contain ≤5% Z -isomer, removable via recrystallization from ethyl acetate.

  • Moisture Sensitivity :

    • The thiourea intermediate hydrolyzes in aqueous media; thus, anhydrous conditions are critical during cyclization.

  • Byproduct Formation :

    • Over-alkylation at the furylmethyl group is suppressed by maintaining a 1:1 molar ratio in the cyclization step.

Industrial-Scale Considerations

  • Cost Analysis :
    Raw material costs dominate (∼75%), with 2-furylmethylamine and 1,3-diphenylprop-2-en-1-one as major contributors.

  • Green Chemistry Approaches :
    Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact but increases production costs by 18% .

Chemical Reactions Analysis

Catalytic Methods

  • DSDABCOC (diisopropyl ethyl ammonium acetate) : Enhances reaction rates and yields (82–92%) in pyrazole-thiazolidinone coupling .

  • Nano-catalysts : Examples include nano-Ni@zeolite-Y and CuCr₂O₄ nanoparticles , which accelerate reactions under mild conditions .

  • Ultrasound-assisted synthesis : Reduces energy consumption while maintaining high yields .

Synthetic Method Key Reagents Yield Catalyst
Pyrazole carbaldehyde routeThioglycolic acid, DSDABCOC, aldehydes82–92%DSDABCOC
Mercaptoacetic acid routeAldehydes, amines, mercaptoacetic acid85–94%Sodium acetate
Nanocatalytic routeThioglycolic acid, aldehydes, nano-Ni@Y90%+Nano-Ni@zeolite-Y

Thiazolidinone Ring Formation

  • Step 1 : Condensation of thioglycolic acid (a thiol-containing reagent) with an aldehyde and amine forms a thiazolidinone nucleus via a Michael addition and subsequent cyclization .

  • Step 2 : Pyrazole derivatives (e.g., pyrazole carbaldehydes) undergo benzylidene condensation with the thiazolidinone ring, forming the E-alkene configuration .

Substituent Incorporation

  • Pyrazole moieties : Added via aldol-like condensation between pyrazole carbaldehydes and aromatic amines .

  • Furylmethyl group : Introduced through nucleophilic substitution or alkylation reactions, enhancing solubility and biological activity .

Reactivity and Functionalization

The compound’s reactivity stems from its heteroatoms (S, N) and conjugated double bonds, enabling diverse transformations:

Nucleophilic Substitution

  • Thioxo group (C=S) : Reacts with amines or alcohols to form imine or oxime derivatives, altering its pharmacokinetic profile .

  • Pyrazole ring : Susceptible to electrophilic substitution (e.g., halogenation) due to aromatic stability .

Redox Reactions

  • Thioxo-to-oxo conversion : Oxidation of the C=S group to C=O under acidic or basic conditions, modifying its reactivity and stability .

  • Pyrazole reduction : Hydrogenation of the dihydropyrazole ring to yield saturated derivatives with altered biological activity .

Characterization Techniques

Structural confirmation and reaction monitoring are achieved via:

  • ¹H-NMR : Identifies methylene protons (δ 4.08 ppm) and CH=N protons (δ 8.45–8.46 ppm) .

  • ¹³C-NMR : Detects carbonyl carbons (δ 172 ppm) and thiazolidinone ring carbons (δ 30–62 ppm) .

  • Mass spectrometry : Validates molecular weight (C₃₀H₂₃N₃O₂S₂, 561 g/mol) .

Scientific Research Applications

Characterization Techniques

Characterization of the compound is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and confirms the presence of specific functional groups.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula.
  • Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Notable applications include:

  • Antimicrobial Activity : Studies have shown that thiazolidinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some thiazolidinone derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest, making them potential leads for anticancer drug development .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Agricultural Chemistry

The compound's bioactive nature extends to agricultural applications where it may serve as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to effective crop protection strategies.

Material Science

Due to its unique structural properties, this compound may also find applications in material science, particularly in developing new polymers or composites with enhanced thermal stability or electrical properties.

Case Study 1: Antibacterial Activity

In a study published in the Egyptian Journal of Chemistry, a series of thiazolidinone derivatives were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics against multiple bacterial strains .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer potential of thiazolidinone derivatives. The study demonstrated that these compounds induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting their utility as chemotherapeutic agents .

Application AreaSpecific ActivityReference
AntimicrobialEffective against Gram-negative bacteriaEgyptian Journal of Chemistry
AnticancerInduces apoptosis in cancer cellsResearch Article on Thiazolidinones
Anti-inflammatoryModulates inflammatory responsesVarious Studies

Mechanism of Action

The mechanism of action of (5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 593.68 4.2 1 6
Benzo[d]thiazole-Pyrazole Hybrid 542.45 3.8 2 7
Coumarin-Tetrazole Hybrid 498.52 2.5 3 9

Table 2: Bioactivity Comparison

Compound Class Target Pathway IC₅₀/MIC Reference
Thiazolidinone-Pyrazole EGFR Kinase Inhibition 1.2–5.6 µM
Coumarin-Tetrazole S. aureus Growth 8–32 µg/mL
Triazole-Thione Crystal Stability N/A (Structural study)

Biological Activity

The compound (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of 2-furylmethyl thiazolidinone with a substituted pyrazole derivative. The general synthetic route includes:

  • Formation of Thiazolidinone Core : Reacting thiazolidinone with appropriate aldehydes or ketones.
  • Introduction of Pyrazole Moiety : Employing palladium-catalyzed coupling reactions to attach the pyrazole ring to the thiazolidinone scaffold.

Biological Activity

The biological activity of the compound is primarily characterized by its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial effects against various strains of bacteria. For instance, compounds similar to the one have shown:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with inhibition rates reaching over 90% in some studies .

Anticancer Activity

Thiazolidinone derivatives are often evaluated for their anticancer potential. Studies indicate that:

  • Cell Growth Inhibition : The compound has been tested against several cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells. Results showed significant growth inhibition, correlating with structural modifications that enhance bioactivity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects:

  • Mechanism of Action : The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases .

Research Findings and Case Studies

StudyFindings
El-Rayyes et al. (2020)Reported potent antibacterial activity against E. coli (88.46%) and S. aureus (91.66%).
Singh et al. (2021)Highlighted anticancer activity against HT29 and H460 cell lines, indicating potential for cancer therapy.
PMC Study (2021)Discussed various pyrazole derivatives showing significant antimicrobial properties and their structure-activity relationships.

Q & A

Q. Basic Characterization Techniques

  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) confirms molecular geometry, bond angles, and intermolecular interactions. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Spectroscopy :
    • IR : Confirm the presence of thioxo (C=S) at ~1250–1300 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.
    • ¹H/¹³C NMR : Identify furylmethyl protons (δ 6.2–7.4 ppm) and dihydropyrazole CH₂ groups (δ 3.8–4.2 ppm) .

What computational tools are recommended for analyzing electronic properties and reactivity?

Advanced Computational Analysis
Multiwfn software enables detailed wavefunction analysis, including:

  • Electrostatic Potential (ESP) : Maps charge distribution to predict nucleophilic/electrophilic sites.
  • Electron Localization Function (ELF) : Visualizes electron delocalization in the thiazolidinone ring.
  • Density-of-States (DOS) : Quantifies contributions of atomic orbitals to electronic transitions, aiding in understanding UV-Vis spectra .

How can contradictions in crystallographic data be resolved during refinement?

Q. Advanced Refinement Strategies

  • SHELXL Features : Use restraints for disordered moieties (e.g., furylmethyl groups) and incorporate TwinRotMat for twinned crystals.
  • Validation Tools : Check R-factor convergence and ADPs (anisotropic displacement parameters) to identify overfitting. Cross-validate with Hirshfeld surface analysis to ensure plausible hydrogen-bonding motifs .

What experimental design principles apply to optimizing reaction yields?

Advanced Optimization via DoE
Employ a Design of Experiments (DoE) approach:

  • Variables : Solvent polarity (ethanol vs. DMF), reaction time (2–6 hrs), and base concentration.
  • Response Surface Modeling : Use software like Minitab to identify interactions between variables. For example, ethanol with 0.1M NaOH may maximize yield by balancing solubility and reactivity .

How can biological activity be predicted for this compound?

Advanced Structure-Activity Relationship (SAR) Analysis
Compare with structurally similar thiazolidinones:

  • Antimicrobial Activity : Analogues with 3,5-dichlorophenyl substituents show MIC values <10 µM against S. aureus.
  • Anticancer Potential : Thiazolidinones with benzylidene groups exhibit IC₅₀ values ~5–20 µM in MCF-7 cells via ROS-mediated apoptosis.
    Validate predictions via in vitro assays (e.g., MTT for cytotoxicity) .

What methods are used to study electron density distribution in the thiazolidinone core?

Advanced Topological Analysis
Multiwfn’s Quantum Theory of Atoms in Molecules (QTAIM) calculates bond critical points (BCPs) and Laplacian values (∇²ρ) to distinguish covalent (∇²ρ < 0) vs. ionic interactions (∇²ρ > 0). For example, the C=S bond shows ∇²ρ ≈ −1.2 eÅ⁻⁵, confirming covalent character .

How do substituents influence the compound’s stability under varying storage conditions?

Q. Advanced Stability Studies

  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~200°C, with furylmethyl groups reducing thermal resistance compared to phenyl analogues.
  • Photostability : UV irradiation (254 nm) may cause E→Z isomerization of the benzylidene group. Store in amber vials at −20°C to minimize degradation .

What strategies enable regioselective substitution on the thiazolidinone ring?

Q. Advanced Synthetic Modifications

  • Electrophilic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄ at 0°C.
  • Nucleophilic Attack : Thiolate ions (e.g., NaSH) selectively replace the 2-thioxo group. Monitor via HPLC to track intermediate formation .

What challenges arise in resolving crystallographic disorder in the dihydropyrazole moiety?

Q. Advanced Crystallographic Refinement

  • Disorder Modeling : Split the dihydropyrazole ring into two orientations with occupancy refinement (e.g., 60:40 ratio).
  • Hydrogen Bonding : Use SHELXL’s DFIX and DANG restraints to maintain plausible H-bond distances (e.g., N–H···O=C, ~2.8 Å) despite disorder .

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